1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
Description
The compound “1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone” is a structurally complex molecule featuring a piperidine core substituted with a pyrrolidine-carbonyl group and a pyridin-4-yloxy moiety. Its design integrates multiple heterocyclic systems, which are common in pharmacologically active compounds. The pyridine ring may enhance bioavailability and target binding, while the pyrrolidine and piperidine scaffolds contribute to conformational flexibility and metabolic stability.
Properties
IUPAC Name |
1-[4-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(21)19-9-4-14(5-10-19)17(22)20-11-6-16(12-20)23-15-2-7-18-8-3-15/h2-3,7-8,14,16H,4-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWDUEOZCNBBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Attachment of Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the pyrrolidine ring.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and carbonyl compounds, similar to the pyrrolidine ring formation.
Final Coupling: The final step involves coupling the pyrrolidine and piperidine rings with the pyridine ring through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential drug candidate due to its unique structural features that allow for interaction with biological targets. It has been studied for its:
- Anticancer Activity : Research indicates that similar compounds show promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . Such studies suggest that 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone may exhibit similar properties, warranting further investigation.
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. Inhibitors of tyrosine kinases have shown efficacy in treating various cancers, making this compound a candidate for further studies .
Biological Research
In addition to its medicinal applications, the compound can be utilized in biological research to explore:
- Receptor Binding Studies : By examining how this compound interacts with specific receptors, researchers can gain insights into its mechanism of action and potential therapeutic uses .
- Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Evaluating the antimicrobial efficacy of this compound could expand its application in treating infections .
Case Study 1: Anticancer Potential
A study investigated the antiproliferative effects of a structurally related compound on various human cancer cell lines. Results indicated significant inhibition of cell growth, particularly in MCF7 cells, with IC50 values suggesting effective potency. These findings suggest that this compound may exhibit similar anticancer properties.
Case Study 2: Enzyme Targeting
Research focusing on enzyme inhibitors has highlighted the importance of structural motifs similar to those found in this compound. Compounds with piperidine and pyridine rings have shown promise in inhibiting specific kinases involved in tumor growth. This positions the compound as a candidate for further exploration in targeted therapy.
Mechanism of Action
The mechanism of action of 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physical Properties
- Melting Points : Analogues like 9a (65–67°C) and 9e (113–115°C) exhibit variability depending on substituent bulk and polarity . The fluorinated derivative in likely has distinct solubility profiles due to fluorine’s electronegativity .
- Mass Spectrometry : The Iloperidone-related compound (m/z 443) and fluorobenzoyl derivative (MW 267.27) highlight how substituents impact molecular weight and fragmentation patterns .
Bioactivity
- CNS Applications : The pyridine and fluorinated benzoyl moieties in the target compound and Risperidone Impurity 19, respectively, align with structural motifs seen in neuroactive drugs .
Key Differentiators
- Synthetic Complexity : Multi-step synthesis (e.g., ’s N-oxidation) contrasts with simpler protocols for compounds like 9a–9e, impacting scalability .
Biological Activity
The compound 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a pyrrolidine moiety, and a piperidine unit, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer therapy and other therapeutic areas. Below are key findings from recent research.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The MTT assay revealed that certain derivatives showed potent cytotoxic effects with IC50 values in the low micromolar range .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.2 | Induction of apoptosis |
| HCT-116 | 4.8 | Inhibition of tubulin polymerization |
| MCF-7 | 6.0 | Cell cycle arrest |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : The compound may activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins in treated cells .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Study on Lung Cancer : A clinical trial involving a derivative similar to the target compound showed promising results in reducing tumor size in patients with advanced lung cancer. The study reported a 30% reduction in tumor volume after 12 weeks of treatment .
- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutic agents enhanced overall efficacy and reduced resistance in treatment-resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1-(4-(3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, and how are reaction conditions optimized?
- Synthetic Routes : The compound can be synthesized via multi-step reactions involving nucleophilic substitutions and condensations. For example, piperidine derivatives are often coupled with carbonyl-containing intermediates (e.g., benzoyl or pyridyloxy groups) under controlled conditions .
- Optimization : Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (typically 0–80°C), and stoichiometric ratios. Catalysts like palladium or copper may enhance coupling efficiency .
- Validation : Reaction progress is monitored using TLC and spectroscopic methods (e.g., IR for carbonyl group detection) .
Q. How is structural confirmation achieved for this compound, and what spectroscopic data are critical?
- 1H-NMR : Essential for confirming hydrogen environments, such as pyridyloxy protons (δ 7.5–8.5 ppm) and piperidine/pyrrolidine ring protons (δ 1.5–3.5 ppm). Coupling constants reveal stereochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, pyridine ring vibrations ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes. Seek medical attention for persistent irritation .
- Storage : Store in airtight containers at –20°C, away from light and moisture .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what SAR insights exist?
- Key Modifications : Replacing pyridyloxy with fluorophenoxy (e.g., 2-fluorophenoxy) enhances lipophilicity and receptor binding affinity . Piperidine ring substitutions (e.g., methyl groups) alter steric hindrance, affecting target selectivity .
- Biological Insights : Analogues with chlorophenyl or benzyl groups show improved anticancer and antimicrobial activity, suggesting the pyridyl-pyrrolidine scaffold is tunable for diverse targets .
Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets?
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based or radiometric methods .
- Cellular Assays : Test antiproliferative activity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 µM) reveal potency .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A receptor) quantify affinity (Kᵢ values) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Docking Studies : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases). Focus on hydrogen bonding with pyridyloxy groups and hydrophobic interactions with piperidine .
- ADMET Predictions : Tools like SwissADME assess solubility, CYP450 metabolism, and blood-brain barrier penetration. Substituents like fluorine improve metabolic stability .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate potency .
- Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays) .
Methodological Considerations
Q. What techniques are recommended for analyzing reaction yields and purity during synthesis?
- HPLC : Quantify purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts and improve crystal purity .
Q. How can structural analogs be leveraged to probe mechanistic pathways in disease models?
- Isosteric Replacements : Substitute pyrrolidine with morpholine to assess the role of nitrogen lone pairs in target engagement .
- Proteomics : Use click chemistry to attach biotin tags for pull-down assays, identifying off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
